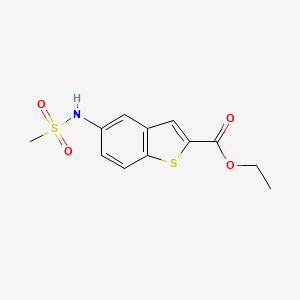![molecular formula C12H14N4O2 B1406617 Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate CAS No. 1706431-18-6](/img/structure/B1406617.png)
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate
概要
説明
Tetrazoles are a class of compounds that play a very important role in medicinal and pharmaceutical applications . They are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
Molecular Structure Analysis
Tetrazoles are crystalline, light yellow, and odorless . They show strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .
Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals and produce new compounds which are explosives to shocks .
Physical And Chemical Properties Analysis
Tetrazoles show a melting point temperature at 155–157°C . They dissolve in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .
科学的研究の応用
Hydrogen-Bonded Supramolecular Structures
- Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate has been studied in the context of hydrogen-bonded supramolecular structures. Research has explored its ability to form hydrogen bonds, contributing to chain, sheet, and framework structures in crystallography (Portilla et al., 2007).
Synthesis and Structural Characterization
- Studies have also focused on the synthesis and structural characterization of compounds involving this compound. These include research into novel olefinic-centered macroacyclic compounds and the comparison of experimental and computational results (Er et al., 2015).
Regiospecific Deoxygenation
- Research has been conducted on the regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, highlighting the chemical transformations and synthesis pathways involving this compound (Bartlett et al., 1983).
Anticancer and Antithrombotic Applications
- The compound has been explored for its potential in anticancer and antithrombotic applications. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a derivative, has shown promise as a novel thrombin-receptor antagonist and has led to the synthesis of various derivatives for biological activity studies (郭瓊文, 2006).
Supramolecular Architecture
- Studies on the compound have also highlighted its role in forming three-dimensional supramolecular architectures. This includes research into the crystal structures and the interactions such as hydrogen bonding and π–π stacking (Ou-Yang et al., 2013).
Synthesis of Psychotropic Compounds
- The compound has been used in the synthesis of psychotropic compounds. Investigations include the synthesis of derivatives through reactions with various agents and studying their potential as psychotropic agents (Grigoryan et al., 2011).
Antimicrobial Activity
- Research has explored the antimicrobial activity of derivatives involving this compound. This includes synthesizing novel compounds and assessing their efficacy against various bacteria and fungi (Shah et al., 2013).
Corrosion Inhibition Properties
- The derivatives of this compound have been investigated for their corrosion inhibition properties. This includes studying their effectiveness in protecting mild steel in acidic environments and understanding their adsorption characteristics (Ammal et al., 2018).
Anti-Juvenile Hormone Activity
- This compound derivatives have been synthesized and evaluated for their anti-juvenile hormone activities in the context of insect development and metamorphosis (Yamada et al., 2016).
作用機序
Target of Action
Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been found to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The tetrazole ring in this compound can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. For instance, tetrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, the lipophilic nature of the tetrazole ring enhances the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets .
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. This compound can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, tetrazole derivatives have been reported to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines . Furthermore, this compound may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The tetrazole ring in this compound can form stable complexes with metal ions, which may enhance its binding affinity to enzyme active sites . This interaction can result in the inhibition of enzyme activity, as seen with cyclooxygenase inhibitors. Additionally, the compound’s ability to penetrate cell membranes allows it to reach intracellular targets, where it can modulate the activity of transcription factors and other regulatory proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity, although prolonged exposure may lead to adaptive cellular responses, such as changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions, such as oxidation and reduction, are catalyzed by cytochrome P450 enzymes, while phase II reactions involve conjugation with glucuronic acid or sulfate . These metabolic processes enhance the compound’s solubility and facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature and ability to interact with transporters and binding proteins. The compound can readily cross cell membranes, allowing it to reach intracellular targets . Additionally, this compound may bind to plasma proteins, which can affect its distribution and bioavailability . The compound’s distribution within tissues is also influenced by its affinity for specific transporters and binding proteins, which can facilitate its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its ability to interact with targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its biological effects . Additionally, this compound may undergo post-translational modifications, such as phosphorylation or acetylation, which can influence its activity and function within the cell .
特性
IUPAC Name |
ethyl 4-[(5-methyltetrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-12(17)11-6-4-10(5-7-11)8-16-9(2)13-14-15-16/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFKUWVZKDPIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN2C(=NN=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



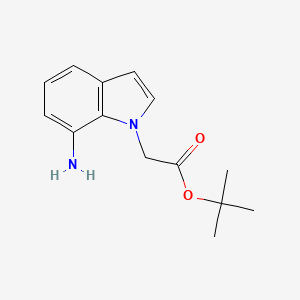

![Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate](/img/structure/B1406538.png)
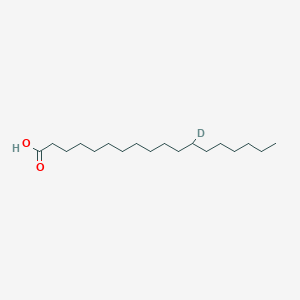
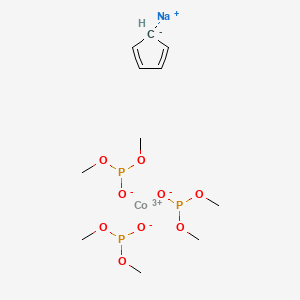
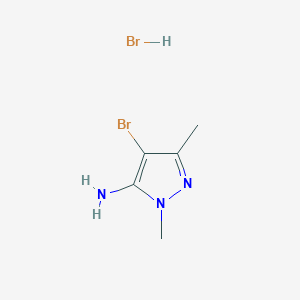
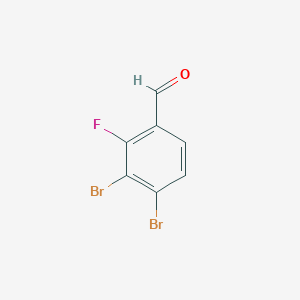
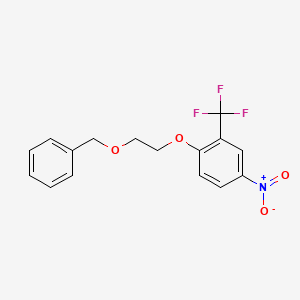
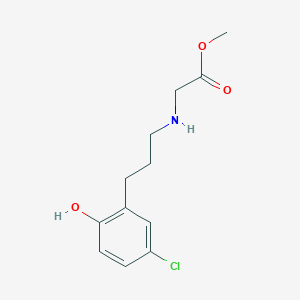
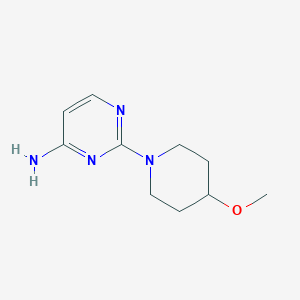
![(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1406553.png)
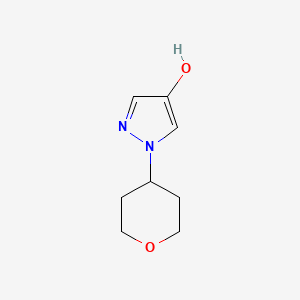
![Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1406556.png)
